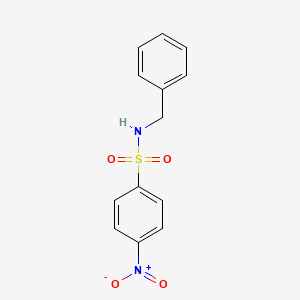

N-benzyl-4-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c16-15(17)12-6-8-13(9-7-12)20(18,19)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKABXQCJRCTYLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353573 | |

| Record name | N-benzyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52374-25-1 | |

| Record name | N-benzyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-benzyl-4-nitrobenzenesulfonamide chemical structure and properties

N-Benzyl-4-nitrobenzenesulfonamide: A Comprehensive Technical Guide on Scaffold Synthesis, Derivatization, and Pharmacological Applications

As a Senior Application Scientist in medicinal chemistry, I frequently encounter chemical scaffolds that serve as the fundamental backbone for diverse therapeutic agents. N-benzyl-4-nitrobenzenesulfonamide (CAS: 52374-25-1) is one such highly versatile intermediate. Due to its unique combination of a robust sulfonamide linkage, a highly tunable nitroaryl group, and a lipophilic benzyl moiety, it has become a cornerstone in the development of antimicrobial agents, HIV-1 protease inhibitors, and metabolic enzyme modulators.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic causality, biological mechanisms, and self-validating experimental protocols designed for rigorous drug development workflows.

Physicochemical Profiling & Structural Dynamics

Before integrating any scaffold into a drug discovery pipeline, it is critical to understand its baseline physicochemical properties. The sulfonamide group in N-benzyl-4-nitrobenzenesulfonamide acts as a strong hydrogen-bond acceptor and donor, which is vital for interacting with target protein residues[1]. Meanwhile, the benzyl group provides essential lipophilicity (XLogP3 = 2.2), ensuring optimal membrane permeability without violating Lipinski’s Rule of Five[1].

Table 1: Computed Physicochemical Properties

| Property | Value | Scientific Implication |

|---|---|---|

| IUPAC Name | N-benzyl-4-nitrobenzenesulfonamide | Standardized nomenclature for structural identification. |

| Molecular Formula | C13H12N2O4S | Dictates stoichiometric calculations in synthesis. |

| Molecular Weight | 292.31 g/mol | Ideal low-molecular-weight starting point for lead optimization. |

| XLogP3 | 2.2 | Indicates favorable lipophilicity for cellular membrane penetration. |

| Topological Polar Surface Area | 100 Ų | Optimal for oral bioavailability and target-site hydrogen bonding. |

| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[O-] | Utilized for in silico docking and cheminformatics. |

Data sourced and verified from computed descriptors[1].

Synthetic Workflows & Chemical Causality

The true value of N-benzyl-4-nitrobenzenesulfonamide lies in its derivatization potential. The synthesis typically begins with the nucleophilic substitution of 4-nitrobenzenesulfonyl chloride with benzylamine.

The Causality of the Reaction Design: We utilize dichloromethane (CH₂Cl₂) as an aprotic solvent to prevent the hydrolysis of the sulfonyl chloride. Triethylamine (Et₃N) is introduced as an acid scavenger; its role is to neutralize the hydrochloric acid byproduct, thereby shifting the reaction equilibrium forward and preventing the protonation of the nucleophilic benzylamine[2].

Once synthesized, the nitro group serves as a robust placeholder. It can be catalytically reduced (e.g., via Iron powder in acetic acid or Pd/C with hydrogen gas) to an amine. This newly formed aniline derivative can then undergo amide coupling with various heteroaryl carboxylic acids to generate complex inhibitors, such as Pyruvate Dehydrogenase Kinase (PDK) inhibitors or pseudo-symmetric HIV-1 protease inhibitors[2][3].

Workflow for the synthesis and derivatization of N-benzyl-4-nitrobenzenesulfonamide.

Pharmacological Mechanisms & Target Binding

Derivatives of this scaffold have demonstrated profound efficacy across multiple therapeutic domains.

A. Dual Antileishmanial and Antibacterial Activity

Recent screenings of aminobenzothiazole sulfonamide derivatives (where N-benzyl-4-nitrobenzenesulfonamide acts as a primary building block) have revealed potent dual-active properties[4]. The sulfonamide moiety competitively inhibits dihydropteroate synthase by mimicking p-aminobenzoic acid (PABA), starving the pathogen of essential folate.

Table 2: Quantitative Antimicrobial Efficacy of Sulfonamide Derivatives

| Target Organism | Assay Type | Efficacy Range | Lead Compound Insight |

|---|---|---|---|

| Escherichia coli | Microbroth Dilution (MIC) | 0.15 – 0.43 µg/mL | High potency driven by the lipophilic benzyl group[4]. |

| Staphylococcus aureus | Microbroth Dilution (MIC) | 0.15 – 0.43 µg/mL | Broad-spectrum inhibition across Gram-positive strains[4]. |

| Leishmania tropica | Promastigote Viability (IC₅₀) | 57.10 – 415 µg/mL | Benzyl and halogenated substitutions maximize parasite death[4]. |

B. HIV-1 Protease Inhibition

When integrated into a pseudo-symmetric hydroxyethylamine core, the N-benzyl-4-nitrobenzenesulfonamide scaffold exhibits high affinity for the HIV-1 protease[2]. The structural logic is elegant: the sulfonamide oxygen atoms establish critical hydrogen bonds with the catalytic Asp25 and Asp25' residues of the protease. Simultaneously, the benzyl ring deeply embeds itself into the hydrophobic S1/S1' pockets of the enzyme, locking the protease in an inactive conformation and preventing viral polyprotein cleavage[2].

Mechanistic pathway of HIV-1 protease inhibition by sulfonamide derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal quality-control checkpoint.

Protocol 1: Synthesis of N-benzyl-4-nitrobenzenesulfonamide

Objective: Achieve high-yield, regioselective sulfonylation while preventing bis-alkylation.

-

Preparation: Dissolve benzylamine (1.0 eq) in anhydrous CH₂Cl₂ (0.3 M concentration) under an inert Argon atmosphere. Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive sulfonyl chloride.

-

Base Addition: Add Triethylamine (Et₃N) (2.5 eq) to the solution and cool to 0 °C using an ice bath.

-

Coupling: Slowly add 4-nitrobenzenesulfonyl chloride (1.1 eq) dropwise. Causality: Dropwise addition controls the exothermic nature of the reaction, preventing the formation of unwanted side products.

-

Validation Checkpoint 1 (TLC): Stir the mixture at room temperature for 1–2 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) eluent. The complete disappearance of the sulfonyl chloride spot validates reaction completion.

-

Quenching & Washing: Quench the reaction with a 5% aqueous H₂SO₄ solution. Causality: The acid wash selectively protonates any unreacted benzylamine and Et₃N, pulling them into the aqueous layer and leaving the pure sulfonamide in the organic layer[2].

-

Isolation: Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Promastigote Viability Assay (Antileishmanial Screening)

Objective: Quantify the IC₅₀ of synthesized sulfonamide derivatives against Leishmania tropica[4].

-

Cell Culturing: Culture L. tropica promastigotes in M199 medium supplemented with 10% Fetal Bovine Serum (FBS) at 24 °C.

-

Compound Plating: In a 96-well plate, perform serial dilutions of the N-benzyl-4-nitrobenzenesulfonamide derivative (ranging from 1 to 500 µg/mL).

-

Inoculation: Add 1 × 10⁶ promastigotes per well. Incubate for 72 hours.

-

Validation Checkpoint (Metabolic Correlation): Add 10 µL of Alamar Blue (resazurin) to each well and incubate for an additional 4 hours. Causality: This is a self-validating step; living cells metabolically reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. If the well remains blue, it validates total parasitic death.

-

Quantification: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[4].

Conclusion

N-benzyl-4-nitrobenzenesulfonamide is far more than a simple chemical reagent; it is a highly tunable, structurally privileged scaffold. By understanding the causality behind its synthetic manipulation and the physicochemical parameters that drive its biological binding, researchers can systematically engineer novel therapeutics targeting everything from multidrug-resistant bacteria to viral proteases and metabolic kinases.

References

- PubChem. "N-benzyl-4-nitrobenzenesulfonamide | C13H12N2O4S | CID 745343 - PubChem". National Institutes of Health (NIH).

- Planta Animalia. "Antileishmanial and Antibacterial Activities of Aminobenzothiazole Sulfonamides". Planta Animalia Journal.

- MDPI. "The Pseudo-Symmetric N-benzyl Hydroxyethylamine Core in a New Series of Heteroarylcarboxyamide HIV-1 Pr Inhibitors: Synthesis, Molecular Modeling and Biological Evaluation". MDPI.

- ORBi. "Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors". University of Liège.

Sources

An In-depth Technical Guide on the Physical and Chemical Properties of N-benzyl-4-nitrobenzenesulfonamide

Introduction and Strategic Overview

N-benzyl-4-nitrobenzenesulfonamide is a sulfonamide derivative of significant interest in synthetic and medicinal chemistry. Its structure, characterized by a benzyl group attached to the sulfonamide nitrogen and a nitro group at the para-position of the benzene ring, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive analysis of its core physicochemical properties, a validated synthesis protocol, detailed characterization data, and an exploration of its chemical reactivity. The insights provided are tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for its effective utilization in research and development endeavors.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the acidity of the sulfonamide N-H proton. The benzyl group, on the other hand, introduces a lipophilic character and a site for potential modification. Understanding the interplay of these functional groups is paramount for its application as a synthetic intermediate.

Core Physicochemical Properties

The fundamental physical and chemical properties of N-benzyl-4-nitrobenzenesulfonamide determine its handling, storage, and application in various experimental setups. These properties have been compiled from authoritative chemical databases and are summarized below for clarity and ease of reference.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₄S | PubChem[1] |

| Molecular Weight | 292.31 g/mol | PubChem[1] |

| CAS Number | 52374-25-1 | PubChem[1] |

| Appearance | Yellow crystalline solid | LookChem[2] |

| Melting Point | Data not consistently available; related compounds suggest a crystalline solid nature. | N/A |

| Boiling Point | Data not available; likely to decompose at high temperatures. | N/A |

| Solubility | Generally soluble in organic solvents like ethyl acetate, and sparingly soluble in water. | N/A |

| XLogP3 | 2.2 | PubChem[1] |

Synthesis and Purification: A Validated Protocol

The most common and reliable method for the synthesis of N-benzyl-4-nitrobenzenesulfonamide involves the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and benzylamine.[3] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Causality of Experimental Design

The choice of reactants and conditions is critical for a successful synthesis. 4-Nitrobenzenesulfonyl chloride is an excellent electrophile due to the electron-withdrawing nature of both the sulfonyl group and the nitro group. Benzylamine acts as the nucleophile, with the lone pair on the nitrogen atom attacking the electrophilic sulfur atom. A tertiary amine base, such as triethylamine, is often preferred as it is non-nucleophilic and effectively scavenges the HCl generated during the reaction without competing with the primary amine.[3] Dichloromethane is a common solvent choice due to its inertness and ability to dissolve the starting materials.

Detailed Experimental Protocol

-

To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C (ice bath), add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-benzyl-4-nitrobenzenesulfonamide as a solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for N-benzyl-4-nitrobenzenesulfonamide.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectral data for N-benzyl-4-nitrobenzenesulfonamide.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (Nitro-substituted ring): Two doublets in the range of δ 8.0-8.4 ppm.[4] - Aromatic Protons (Benzyl ring): A multiplet in the range of δ 7.2-7.4 ppm.[5] - Methylene Protons (-CH₂-): A doublet around δ 4.3-4.7 ppm.[5] - Amine Proton (-NH-): A broad singlet, chemical shift can vary. |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 120-150 ppm.[5] - Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.[5] |

| IR (Infrared) Spectroscopy | - N-H Stretch: A peak around 3300-3400 cm⁻¹.[6] - Asymmetric SO₂ Stretch: A strong peak around 1320-1350 cm⁻¹.[6] - Symmetric SO₂ Stretch: A strong peak around 1150-1180 cm⁻¹.[6] - NO₂ Stretch: Strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 292.05 (for C₁₃H₁₂N₂O₄S).[1] |

Chemical Reactivity and Potential Transformations

The chemical reactivity of N-benzyl-4-nitrobenzenesulfonamide is dictated by its key functional groups: the nitro group, the sulfonamide linkage, and the acidic N-H proton.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is a gateway to a wide range of derivatives, as the resulting aniline moiety can undergo numerous reactions.

-

N-Alkylation/Arylation: The sulfonamide proton is acidic and can be removed by a suitable base to form an anion. This anion can then act as a nucleophile in reactions with alkyl or aryl halides, allowing for further substitution on the nitrogen atom.[7]

-

Cleavage of the Sulfonamide Bond: While generally stable, the sulfonamide bond can be cleaved under specific, often harsh, conditions.

Visualization of Potential Reactions

Caption: Key reaction pathways of N-benzyl-4-nitrobenzenesulfonamide.

Applications in Research and Drug Development

N-benzyl-4-nitrobenzenesulfonamide serves as a valuable building block in the synthesis of more complex molecules with potential biological activity.[2] The sulfonamide moiety is a well-known pharmacophore present in a variety of drugs, including antibiotics, diuretics, and anticonvulsants.[6] The ability to readily modify both the nitro and benzyl groups allows for the generation of compound libraries for screening in drug discovery programs. For instance, the N-benzylbenzenesulfonamide core is found in compounds that exhibit inhibitory activity against enzymes like γ-secretase, which is implicated in Alzheimer's disease.[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling N-benzyl-4-nitrobenzenesulfonamide. It is advisable to handle the compound in a well-ventilated fume hood.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[8][9] In case of skin or eye contact, flush the affected area with copious amounts of water.[8] For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

-

PubChem. (n.d.). N-benzyl-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-[benzyl-(4-nitrophenyl)sulfonylamino]pyrrolidin-3-yl]-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5147-65-9,N-benzyl-4-nitrobenzenesulfenamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Autechem. (2026). Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonamide, N-(4-nitrophenyl)-. National Institute of Standards and Technology. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Williams, A. et al. (n.d.). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Gowda, B. T. et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Verlag der Zeitschrift für Naturforschung. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Nitrobenzenesulfonamide. Retrieved from [Link]

-

AWS. (n.d.). A Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. Retrieved from [Link]

-

Chemazone. (n.d.). N-benzyl-4-hydroxy-3-nitrobenzenesulfonamide. Retrieved from [Link]

Sources

- 1. N-benzyl-4-nitrobenzenesulfonamide | C13H12N2O4S | CID 745343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

- 4. 4-Nitrobenzenesulfonamide(6325-93-5) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. znaturforsch.com [znaturforsch.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis and Characterization of N-benzyl-4-nitrobenzenesulfonamide

Abstract

This technical guide provides a comprehensive, research-level overview of N-benzyl-4-nitrobenzenesulfonamide. It is designed for an audience of researchers, scientists, and professionals in drug development. This document details the compound's chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and methods for its structural elucidation. The significance of the nitrobenzenesulfonamide scaffold is also discussed to provide context for its application in medicinal chemistry. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.

Nomenclature and Chemical Identity

The first step in characterizing any chemical entity is to establish its precise identity. The compound of interest is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as N-benzyl-4-nitrobenzenesulfonamide [1]. This name explicitly defines its molecular structure: a benzenesulfonamide core with a nitro group at the para (4-position) of the benzene ring and a benzyl group attached to the sulfonamide nitrogen.

| Identifier | Value | Source |

| IUPAC Name | N-benzyl-4-nitrobenzenesulfonamide | PubChem[1] |

| CAS Number | 52374-25-1 | PubChem[1] |

| Molecular Formula | C₁₃H₁₂N₂O₄S | PubChem[1] |

| Molecular Weight | 292.31 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[O-] | PubChem[1] |

| InChIKey | OKABXQCJRCTYLI-UHFFFAOYSA-N | PubChem[1] |

Figure 1: Chemical Structure of N-benzyl-4-nitrobenzenesulfonamide

Physicochemical Properties

Understanding the physical properties of a compound is critical for its handling, purification, and formulation. While extensive experimental data for this specific molecule is not broadly published, the properties can be reliably computed and inferred from related structures.

| Property | Value | Notes |

| Appearance | Yellow crystalline solid | Inferred from related nitrobenzenesulfonamides[2]. |

| Melting Point | 178-180 °C | This is the melting point for the parent 4-nitrobenzenesulfonamide; the N-benzyl derivative is expected to have a different but related melting point[3]. |

| XLogP3 | 2.2 | A computed value indicating moderate lipophilicity[1]. |

| Complexity | 413 | A computed measure of the molecule's structural complexity[1]. |

Synthesis Protocol: A Mechanistic Approach

The synthesis of N-benzyl-4-nitrobenzenesulfonamide is most commonly achieved via a nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and benzylamine. This reaction is a classic example of sulfonamide bond formation and is highly efficient.

Principle and Rationale

The reaction proceeds by the nucleophilic attack of the primary amine (benzylamine) on the electrophilic sulfur atom of the sulfonyl chloride. The presence of an acid scavenger, such as triethylamine or pyridine, is crucial. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product[4]. The electron-withdrawing nitro group on the sulfonyl chloride enhances the electrophilicity of the sulfur atom, facilitating the reaction.

Experimental Workflow

The overall process, from starting materials to the purified final product, follows a logical and well-established workflow in synthetic organic chemistry.

Caption: A flowchart of the synthesis and purification process.

Detailed Step-by-Step Protocol

This protocol is adapted from standard procedures for sulfonamide synthesis[4].

-

Preparation: To a solution of benzylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

-

Reaction: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM to the cooled amine solution dropwise over 15 minutes. The reaction is exothermic.

-

Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford N-benzyl-4-nitrobenzenesulfonamide as a pure crystalline solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques is employed for full structural characterization.

Overview of Analytical Workflow

Caption: Logical flow for the analytical validation of the final compound.

Spectroscopic Data Summary

| Technique | Expected Characteristic Signals |

| ¹H NMR | δ 8.3-8.1 ppm (d, 2H): Aromatic protons ortho to the NO₂ group. δ 8.0-7.8 ppm (d, 2H): Aromatic protons ortho to the SO₂ group. δ 7.4-7.2 ppm (m, 5H): Aromatic protons of the benzyl group. δ ~5.0 ppm (t, 1H): NH proton of the sulfonamide. δ ~4.3 ppm (d, 2H): CH₂ protons of the benzyl group. |

| ¹³C NMR | δ ~150 ppm: Aromatic carbon attached to NO₂. δ ~145 ppm: Aromatic carbon attached to SO₂. δ ~129-124 ppm: Aromatic carbons. δ ~48 ppm: Benzylic CH₂ carbon. |

| FT-IR (cm⁻¹) | ~3300 cm⁻¹: N-H stretch. ~1530 & ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group. ~1340 & ~1160 cm⁻¹: Asymmetric and symmetric S=O stretches of the sulfonamide group. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 293.06. [M+Na]⁺: Expected at m/z 315.04. |

Applications and Significance in Medicinal Chemistry

The nitrobenzenesulfonamide scaffold is a versatile and valuable pharmacophore in drug discovery[6]. The sulfonamide group is a key structural feature in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anti-inflammatory agents[7].

-

Bioisostere: The sulfonamide group is often used as a bioisostere for carboxylic acids, offering different physicochemical properties and hydrogen bonding capabilities.

-

Enzyme Inhibition: Many sulfonamide-containing drugs function by inhibiting specific enzymes.

-

Pharmacophore: The nitro group is a well-known pharmacophore that can significantly influence a molecule's biological activity[8][9]. It is often associated with mechanisms involving bioreduction to reactive intermediates, a property exploited in developing agents for hypoxic cells, such as those found in solid tumors, or in certain antimicrobial agents[10].

Research into nitrobenzenesulfonamide derivatives has shown their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, making N-benzyl-4-nitrobenzenesulfonamide and its analogues interesting candidates for further investigation in drug development programs[6][8].

Conclusion

N-benzyl-4-nitrobenzenesulfonamide is a well-defined chemical entity with a straightforward and robust synthetic pathway. Its characterization relies on standard analytical techniques that can unequivocally confirm its structure and purity. As a member of the nitrobenzenesulfonamide class of compounds, it represents a scaffold of significant interest to medicinal chemists and drug development professionals, holding potential for the development of novel therapeutic agents. This guide provides the foundational technical information required for its synthesis, characterization, and further exploration.

References

-

LookChem. N-benzyl-4-nitrobenzenesulfenamide CAS 5147-65-9. Available at: [Link]

-

PubChem. N-benzyl-4-nitrobenzenesulfonamide (CID 745343). National Center for Biotechnology Information. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)-. Available at: [Link]

-

PubChem. 4-Nitrobenzenesulfonamide (CID 22784). National Center for Biotechnology Information. Available at: [Link]

-

Arkat USA, Inc. The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride) as a PET tracer precursor. ARKIVOC. Available at: [Link]

-

PubMed. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. National Library of Medicine. Available at: [Link]

-

PrepChem.com. Synthesis of 4-nitrobenzenesulfonamide. Available at: [Link]

-

Chemazone. N-benzyl-4-hydroxy-3-nitrobenzenesulfonamide. Available at: [Link]

-

PubChem. N-benzyl-4-nitrobenzamide (CID 347074). National Center for Biotechnology Information. Available at: [Link]

-

European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Library of Medicine. Available at: [Link]

- Google Patents.Process for the removal of nitrobenzenesulfonyl.

-

SCI FORSCH. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for "Synthesis of Amides via oxidation amidation of aldehydes catalyzed by Cu2(BDC)2(DABCO)". Available at: [Link]

Sources

- 1. N-benzyl-4-nitrobenzenesulfonamide | C13H12N2O4S | CID 745343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 4-Nitrobenzenesulfonamide | 6325-93-5 [chemicalbook.com]

- 4. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

N-benzyl-4-nitrobenzenesulfonamide: Physicochemical Profiling, Synthesis, and Applications in Drug Development

Executive Summary

In modern medicinal chemistry, sulfonamide derivatives serve as privileged scaffolds for the design of targeted therapeutics. N-benzyl-4-nitrobenzenesulfonamide is a highly versatile synthetic intermediate characterized by its robust sulfonamide linkage and a reducible nitro group. This dual functionality makes it an ideal precursor for complex structural elaborations, including the synthesis of conformationally restricted heterocyclic drugs. This whitepaper provides a comprehensive technical guide on its physicochemical properties, mechanistic synthesis, analytical validation, and downstream applications in drug discovery.

Physicochemical Profiling & Structural Analysis

Before initiating any synthetic workflow, establishing the baseline physicochemical parameters of the target compound is critical for downstream purification and analytical validation. The core quantitative data for N-benzyl-4-nitrobenzenesulfonamide is summarized below [1].

| Property | Value |

| IUPAC Name | N-benzyl-4-nitrobenzenesulfonamide |

| Molecular Formula | C13H12N2O4S |

| Molecular Weight | 292.31 g/mol |

| Exact Mass | 292.05 Da |

| CAS Registry Number | 52374-25-1 |

| PubChem CID | |

| Topological Polar Surface Area (TPSA) | 100 Ų |

Mechanistic Synthesis & Causality

The synthesis of N-benzyl-4-nitrobenzenesulfonamide relies on a classic bimolecular nucleophilic substitution (

Step-by-Step Methodology

-

Preparation & Solvent Selection: Dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Causality: The use of strictly anhydrous conditions prevents the competitive hydrolysis of the electrophile (sulfonyl chloride) into a sulfonic acid, which would drastically reduce the reaction yield.

-

-

Acid Scavenging: Add triethylamine (

) or pyridine (1.5 eq) to the stirring solution.-

Causality: The sulfonylation reaction generates hydrochloric acid (HCl) as a stoichiometric byproduct. Without an acid scavenger, HCl will protonate the unreacted benzylamine to form an unreactive ammonium salt, effectively capping the theoretical yield at 50%.

-

-

Electrophilic Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 4-nitrobenzenesulfonyl chloride (1.05 eq) dissolved in DCM dropwise.

-

Causality: The formation of the sulfonamide bond is highly exothermic. Cooling the system to 0°C controls the reaction kinetics, suppressing the formation of bis-sulfonylation byproducts and preventing thermal degradation.

-

-

Workup & Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with 1M aqueous HCl to remove excess amine and base, wash with brine, dry over anhydrous

, and concentrate under reduced pressure.

Figure 1: Mechanistic workflow for the synthesis of N-benzyl-4-nitrobenzenesulfonamide.

Analytical Validation Protocol

A self-validating analytical system ensures that the synthesized material is structurally accurate and free of isomeric impurities. Relying on a single analytical method is insufficient; cross-referencing orthogonal data is required.

-

Nuclear Magnetic Resonance (

NMR): In -

Mass Spectrometry (LC-MS): Using Electrospray Ionization (ESI), the exact mass is 292.05 Da. In negative ion mode (

), a strong peak at m/z 291 is expected. -

Self-Validating Logic: If the LC-MS confirms the molecular weight of 292.31 g/mol (Formula: C13H12N2O4S) but the

NMR lacks the precise 2H integration for the benzyl methylene singlet, the product is likely a structural isomer. Both the mass-to-charge ratio and the proton integration must perfectly align to validate the structural integrity of the batch.

Applications in Drug Development

N-benzyl-4-nitrobenzenesulfonamide is rarely the final Active Pharmaceutical Ingredient (API). Instead, it acts as a foundational scaffold. The nitro group is typically reduced (using

Pyruvate Dehydrogenase Kinase (PDK) Inhibitors

PDK inhibitors are actively researched for their potential to treat metabolic disorders by controlling blood lactate levels. Recent structure-activity relationship (SAR) studies have utilized the N-benzyl-4-nitrobenzenesulfonamide scaffold to synthesize conformationally restricted 1,2,4-benzothiadiazine 1,1-dioxides. The introduction of the benzyl side chain at the 4-position of the benzothiadiazine core significantly improved PDK inhibitory activity, yielding saturated analogs with an

Antimalarial Farnesyltransferase Inhibitors

The sulfonamide linkage provides excellent hydrogen-bonding geometry, making it an ideal anchor in enzyme active sites. Researchers have utilized this scaffold to design novel leads targeting the aryl binding site of Plasmodium falciparum farnesyltransferase. By coupling the reduced sulfonamide core with peptidomimetic substructures, highly specific antimalarial agents have been successfully developed [3].

Figure 2: Downstream applications of the scaffold in targeted drug development.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 745343, N-benzyl-4-nitrobenzenesulfonamide". PubChem.[Link]

-

Arslan, D., et al. "Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors". Medicinal Chemistry, 2023.[Link]

-

Kettler, K., et al. "Novel lead structures for antimalarial farnesyltransferase inhibitors". Pharmazie, 2005.[Link]

N-Benzyl-4-nitrobenzenesulfonamide: A Versatile Building Block in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Structural Rationale

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks dictates the efficiency, scalability, and functional diversity of the final library. N-benzyl-4-nitrobenzenesulfonamide (CAS: 52374-25-1) represents a highly privileged scaffold[1]. As a Senior Application Scientist, I frequently leverage this molecule because it offers a trifecta of orthogonal reactivity:

-

The Para-Nitro Group (The Electrophilic/Reducible Pole): The strongly electron-withdrawing

group activates the aromatic ring for nucleophilic aromatic substitution ( -

The Sulfonamide Core (The Pharmacophore): Sulfonamides are classic bioisosteres for amides, offering superior metabolic stability, unique hydrogen-bonding geometry, and established efficacy in antibacterial and protease inhibitor design[3].

-

The N-Benzyl Moiety (The Lipophilic Anchor/Protecting Group): The benzyl group provides necessary lipophilicity for cell membrane permeation in drug candidates (e.g., HIV-1 protease inhibitors)[4]. Synthetically, it can act as a robust protecting group, cleavable via hydrogenolysis when a primary sulfonamide is ultimately required.

Key Synthetic Workflows & Applications

Synthesis of HIV-1 Protease Inhibitors

The pseudo-symmetric N-benzyl hydroxyethylamine core is a well-documented pharmacophore for HIV-1 protease inhibitors. By utilizing N-benzyl-4-nitrobenzenesulfonamide, chemists can access complex heteroarylcarboxyamide derivatives. The sulfonamide nitrogen acts as a nucleophile to open chiral epoxides, establishing the critical hydroxyethylamine transition-state isostere, while the nitro group is subsequently reduced and functionalized to probe the S2/S2' pockets of the viral protease ()[4].

Dual-Action Antileishmanial and Antibacterial Agents

Multidrug-resistant bacterial infections and leishmaniasis require novel chemotypes. N-alkylated and N-sulfonylated aminobenzothiazole derivatives synthesized from this building block have demonstrated potent dual activity. The sulfonamide linkage is critical for target binding, yielding Minimum Inhibitory Concentrations (MIC) as low as 0.15 µg/mL against E. coli and S. aureus ()[3].

Tandem Acylation-Smiles Rearrangement

Beyond medicinal chemistry, this building block is a powerful tool in methodology development. Under basic conditions, the sulfonamide can be acylated. The strongly electron-withdrawing para-nitro group stabilizes the resulting Meisenheimer complex, driving an intramolecular ipso-attack (Smiles rearrangement) that extrudes

Workflow for the synthetic diversification of N-benzyl-4-nitrobenzenesulfonamide.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. I have highlighted the causality behind the reagent choices and the physical indicators of success.

Protocol A: Synthesis of N-Benzyl-4-nitrobenzenesulfonamide

Objective: Establish the core building block from commercially available starting materials.

-

Preparation: Dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) and cool to 4 °C under an inert argon atmosphere.

-

Causality: Cooling is critical. The nucleophilic attack of the amine on the sulfonyl chloride is highly exothermic. Low temperatures prevent the formation of bis-sulfonylated byproducts. Triethylamine acts as a non-nucleophilic acid scavenger to neutralize the generated HCl, driving the reaction to completion ()[2].

-

-

Addition: Add 4-nitrobenzenesulfonyl chloride (1.2 eq) in small portions over 30 minutes.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

-

Workup & Validation: Remove the solvent in vacuo. Wash the residue with a cold mixture of DCM/Petroleum Ether (1:1).

-

Self-Validation Checkpoint: The product precipitates as an off-white/yellowish solid. TLC (Hexane/EtOAc 7:3) should show the complete disappearance of the highly mobile sulfonyl chloride spot. Yields typically exceed 90%[2].

-

Protocol B: Tandem Acylation-Smiles Rearrangement

Objective: Convert the sulfonamide into a phenylacetamide via

-

Deprotonation: In a microwave vial, dissolve N-benzyl-4-nitrobenzenesulfonamide (1.0 eq) in THF. Cool to 0 °C and slowly add aqueous NaOH (10% w/w).

-

Causality: NaOH deprotonates the sulfonamide nitrogen, generating a highly nucleophilic anion necessary for the subsequent acylation ()[5].

-

-

Acylation & Rearrangement: Add the desired acyl chloride (5.0 eq) dropwise. Seal the vial and heat the mixture at 120 °C for 1 hour.

-

Causality: The initial acylation forms an N-acyl sulfonamide. The extreme electron deficiency of the para-nitro aromatic ring lowers the LUMO energy, allowing the newly formed amide oxygen to attack the ipso-carbon. This forms a spirocyclic intermediate that collapses, extruding

gas and migrating the aryl group to the nitrogen[5].

-

-

Validation Checkpoint: The evolution of gas (

) upon opening the vial (in a fume hood) indicates successful rearrangement.

Mechanistic pathway of the tandem acylation-Smiles rearrangement.

Quantitative Data Summaries

To facilitate rapid reference during library design, the physicochemical properties of the core building block and the biological efficacy of its downstream derivatives are summarized below.

Table 1: Physicochemical Properties of N-benzyl-4-nitrobenzenesulfonamide ()[1]

| Property | Value |

| IUPAC Name | N-benzyl-4-nitrobenzenesulfonamide |

| CAS Number | 52374-25-1 |

| Molecular Formula | |

| Molecular Weight | 292.31 g/mol |

| Exact Mass | 292.051778 Da |

| Topological Polar Surface Area (TPSA) | 100 Ų |

| XLogP3 (Lipophilicity) | 2.2 |

Table 2: Biological Efficacy of Downstream Derivatives

| Derivative Scaffold | Primary Target | Biological Activity | Reference |

| Hydroxyethylamine core | HIV-1 Protease | High binding affinity (Viral inhibition) | [4] |

| Aminobenzothiazole sulfonamide | Leishmania tropica | IC | [3] |

| Aminobenzothiazole sulfonamide | E. coli & S. aureus | MIC: 0.15 – 0.43 µg/mL | [3] |

| Phenylacetamides | Various | Preclinical methodology building blocks | [5] |

References

-

PubChem. "N-benzyl-4-nitrobenzenesulfonamide | C13H12N2O4S | CID 745343." National Center for Biotechnology Information. URL:[Link]

-

MDPI. "The Pseudo-Symmetric N-benzyl Hydroxyethylamine Core in a New Series of Heteroarylcarboxyamide HIV-1 Pr Inhibitors." Molecules. URL:[Link]

-

Plantanimalia. "Antileishmanial and Antibacterial Activities of Aminobenzothiazole Sulfonamides." URL:[Link]

- Google Patents. "US20030119876A1 - Compounds for the treatment of protozoal diseases.

-

RSC / AWS. "Arylation using sulfonamides: Phenylacetamide synthesis through tandem acylation-Smiles rearrangement." URL:[Link]

Sources

- 1. N-benzyl-4-nitrobenzenesulfonamide | C13H12N2O4S | CID 745343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20030119876A1 - Compounds for the treatment of protozoal diseases - Google Patents [patents.google.com]

- 3. plantanimalia.com [plantanimalia.com]

- 4. The Pseudo-Symmetric N-benzyl Hydroxyethylamine Core in a New Series of Heteroarylcarboxyamide HIV-1 Pr Inhibitors: Synthesis, Molecular Modeling and Biological Evaluation | MDPI [mdpi.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Engineering the Nitro Group: Chemical Transformations of N-Benzyl-4-nitrobenzenesulfonamide

Executive Summary

N-benzyl-4-nitrobenzenesulfonamide (CAS 52374-25-1) is a highly versatile, privileged scaffold in medicinal chemistry and organic synthesis 1. Featuring an electron-withdrawing sulfonamide linkage and a reactive para-nitro group, this molecule serves as a critical precursor for the development of antileishmanial agents, antibacterial therapeutics, and enzyme inhibitors 2. This whitepaper provides an in-depth technical analysis of the chemical transformations targeting the nitro group of this molecule. By detailing the causality behind specific experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for drug development professionals and synthetic chemists.

Mechanistic Insights: The Nitro Group as a Synthetic Handle

The nitro group (–NO₂) on the benzenesulfonamide core is highly oxidized and strongly electron-withdrawing. While nucleophilic aromatic substitution (S_NAr) is theoretically possible on highly activated rings, the primary and most synthetically valuable transformation of the nitro group in N-benzyl-4-nitrobenzenesulfonamide is its reduction to a primary amine (N-benzyl-4-aminobenzenesulfonamide). This reduction unlocks the molecule, converting a strongly deactivating group into a strongly activating, nucleophilic amine handle.

The Chemoselectivity Challenge: Preserving the N-Benzyl Bond

When designing a reduction protocol for N-benzyl-4-nitrobenzenesulfonamide, the primary synthetic challenge is chemoselectivity . The molecule contains an N-benzyl group, which is notoriously susceptible to hydrogenolysis (cleavage of the C–N bond) under standard catalytic hydrogenation conditions (Pd/C, H₂).

While sulfonamides are generally more resistant to hydrogenolysis than standard alkylamines, prolonged exposure to high-pressure hydrogen or highly active palladium catalysts can still result in unwanted debenzylation 3. Therefore, the choice of reducing agent is dictated by the need to strictly preserve the benzyl moiety:

-

Catalytic Hydrogenation (Pd/C, H₂): Highly efficient and clean, but requires strict monitoring of reaction time and pressure to prevent benzyl cleavage.

-

Metal-Mediated Reduction (SnCl₂ or Fe/HCl): Operates via a single-electron transfer (SET) mechanism that is entirely orthogonal to hydrogenolysis. Tin(II) chloride specifically reduces the nitro group without affecting the N-benzyl linkage, making it the most reliable choice for complex or sensitive substrates 4.

Downstream Transformations of the Amine

Once the nitro group is successfully reduced to an amine, the resulting N-benzyl-4-aminobenzenesulfonamide can undergo several critical secondary transformations:

-

Diazotization and Sandmeyer Reactions: Treatment of the amine with sodium nitrite (NaNO₂) and hydrochloric acid at 0–5 °C generates a highly reactive diazonium salt. This intermediate can be displaced by copper(I) halides or cyanides to install new functional groups at the para position.

-

Amidation and Schiff Base Formation: The aniline-like nitrogen can act as a nucleophile, reacting with acyl chlorides to form amides, or with aldehydes to form Schiff bases. For example, coupling the amine with substituted benzaldehydes followed by reduction yields potent 12-lipoxygenase inhibitors 5.

Chemical transformation pathways of the nitro group on N-benzyl-4-nitrobenzenesulfonamide.

Quantitative Analysis of Reduction Methodologies

To assist synthetic chemists in selecting the optimal protocol, the following table summarizes the quantitative data and operational parameters for the three primary methods of nitro group reduction.

| Reduction Methodology | Reagents & Conditions | Chemoselectivity (Benzyl Preservation) | Typical Yield | Primary Advantages | Operational Limitations |

| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH, RT, 8 h | Moderate (Requires strict monitoring) | 85–95% | Clean reaction; simple workup (filtration over Celite). | Requires H₂ gas handling; risk of over-reduction (debenzylation). |

| Metal-Mediated (Tin) | SnCl₂·2H₂O (5 eq), EtOAc, Reflux, 2 h | High (Orthogonal to hydrogenolysis) | 80–90% | Exceptional functional group tolerance. | Generates heavy metal waste; tedious basic extraction required. |

| Transfer Hydrogenation | Pd/C, NH₄HCO₂, MeOH, 60 °C, 4 h | High | 85–90% | Avoids high-pressure H₂ gas cylinders. | Requires excess hydrogen donor; potential for formate adducts. |

Self-Validating Experimental Protocols

A robust experimental protocol must be a self-validating system—providing the chemist with real-time, observable feedback to confirm success at each stage without relying solely on end-point analytics like LC-MS.

Protocol A: Chemoselective Reduction via Tin(II) Chloride

This method is chosen when the preservation of the N-benzyl group is the absolute highest priority 4.

Step-by-Step Methodology:

-

Dissolution: Dissolve N-benzyl-4-nitrobenzenesulfonamide (1.0 eq, 10 mmol) in 50 mL of ethyl acetate (EtOAc) in a round-bottom flask.

-

Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq, 50 mmol) directly to the stirring solution.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 75 °C (reflux) for 2 to 4 hours.

-

Neutralization & Quench: Cool the mixture to room temperature. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7–8.

-

Extraction: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Self-Validation Checkpoints:

-

Visual Cue: Upon addition of NaHCO₃, the clear/yellowish reaction mixture will violently effervesce and transition into a thick, milky-white suspension (precipitation of tin hydroxides). This confirms the successful quenching of the Lewis acidic tin species.

-

TLC Cue: Using Hexane/EtOAc (1:1), the UV-active starting material (higher

) will completely disappear, replaced by a highly polar, ninhydrin-positive spot (lower -

Spectroscopic Cue (NMR): The ¹H NMR spectrum will show the complete disappearance of the strongly deshielded para-nitro aromatic doublet (typically ~8.3 ppm) and the emergence of a broad singlet integrating to 2H at ~5.5–6.0 ppm (DMSO-

), confirming the formation of the –NH₂ group.

Step-by-step experimental workflow for the tin(II) chloride-mediated reduction.

Protocol B: Catalytic Hydrogenation (Pd/C)

This method is chosen for large-scale syntheses where heavy metal waste (tin) must be avoided, provided the reaction time is strictly controlled 3.

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate (1.0 eq) in anhydrous ethanol. Degas the solution by bubbling N₂ gas for 10 minutes.

-

Catalyst Addition: Under a strict N₂ atmosphere, carefully add 10% Pd/C (0.1 eq by weight).

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon or Parr shaker at 1 atm). Stir vigorously at room temperature for 8 hours.

-

Filtration: Purge the flask with N₂. Filter the black suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with ethanol.

-

Isolation: Concentrate the filtrate in vacuo and crystallize the resulting residue to yield the pure amine.

Self-Validation Checkpoints:

-

Visual Cue: The consumption of H₂ gas from the balloon will cease once the nitro group is fully reduced.

-

Impurity Monitoring: If TLC reveals a highly polar spot that lacks the characteristic UV absorbance of the benzenesulfonamide core, it indicates over-reduction (cleavage of the N-benzyl group to form toluene and 4-aminobenzenesulfonamide). The reaction must be stopped immediately if this spot appears.

Conclusion

The chemical transformation of the nitro group on N-benzyl-4-nitrobenzenesulfonamide is a foundational process in the synthesis of bioactive sulfonamides. By understanding the mechanistic causality—specifically the competition between nitro reduction and N-benzyl hydrogenolysis—chemists can intelligently select between catalytic hydrogenation and metal-mediated reduction. Adhering to self-validating protocols ensures high-fidelity execution, ultimately accelerating the drug development pipeline.

References

- "N-benzyl-4-nitrobenzenesulfonamide | C13H12N2O4S | CID 745343", PubChem,

- "Antileishmanial and Antibacterial Activities of Aminobenzothiazole Sulfonamides", Planta Animalia,

- "US20030119876A1 - Compounds for the treatment of protozoal diseases", Google P

- "Novel lead structures for antimalarial farnesyltransferase inhibitors", IMR Press,

- "Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase", PMC,

Sources

- 1. N-benzyl-4-nitrobenzenesulfonamide | C13H12N2O4S | CID 745343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. plantanimalia.com [plantanimalia.com]

- 3. US20030119876A1 - Compounds for the treatment of protozoal diseases - Google Patents [patents.google.com]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for N-Benzyl-4-nitrobenzenesulfonamide: A Comprehensive Guide

Introduction & Mechanistic Rationale

The synthesis of N-benzyl-4-nitrobenzenesulfonamide is a fundamental transformation in medicinal chemistry and organic synthesis, relying on a Schotten-Baumann-type sulfonylation. In this reaction, benzylamine acts as the nucleophile, attacking the highly electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride (nosyl chloride) [[1]]().

Expertise Insight: The para-nitro group is strongly electron-withdrawing, which serves a dual purpose. First, it significantly enhances the electrophilicity of the sulfonyl chloride, ensuring rapid and high-yielding coupling. Second, the resulting 4-nitrobenzenesulfonamide moiety is a cornerstone of the "Ns-strategy" (Fukuyama amine synthesis). The nosyl group acts simultaneously as a robust protecting group and an activating group, rendering the sulfonamide nitrogen sufficiently acidic (pKa ~ 4-5) for subsequent mild alkylation to form secondary amines .

Experimental Design & Workflow

To ensure a self-validating and highly reproducible process, the workflow is divided into strict operational phases. Temperature control and sequential aqueous washes are critical to isolating a high-purity product without the need for exhaustive chromatography.

Step-by-step experimental workflow for the synthesis of N-benzyl-4-nitrobenzenesulfonamide.

Materials and Reagents

The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale synthesis.

Table 1: Stoichiometry and Reagent Specifications

| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |

| Benzylamine | 107.15 | 1.0 | 1.07 g (1.09 mL) | Nucleophile / Substrate |

| 4-Nitrobenzenesulfonyl chloride | 221.62 | 1.1 | 2.44 g | Electrophile |

| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.02 g (2.78 mL) | Acid Scavenger / Base |

| Dichloromethane (CH₂Cl₂) | 84.93 | - | 50 mL (0.2 M) | Aprotic Solvent |

Note: Ensure CH₂Cl₂ is anhydrous to prevent the competitive hydrolysis of the sulfonyl chloride into 4-nitrobenzenesulfonic acid.

Step-by-Step Methodology

Phase 1: Reaction Setup & Thermal Control

-

Glassware Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon to establish an inert atmosphere. Causality: Sulfonyl chlorides are highly moisture-sensitive.

-

Substrate Dissolution: Add benzylamine (1.07 g, 10 mmol) and anhydrous CH₂Cl₂ (40 mL) to the flask.

-

Base Addition: Inject triethylamine (2.78 mL, 20 mmol) into the stirring solution. Causality: Et₃N acts as an acid scavenger, neutralizing the HCl byproduct generated during sulfonylation. Without it, the unreacted benzylamine would be protonated, halting the reaction.

-

Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophilic Addition

-

Portion-wise Addition: Dissolve 4-nitrobenzenesulfonyl chloride (2.44 g, 11 mmol) in 10 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 15 minutes via an addition funnel or syringe.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2 to 4 hours under Argon 2.

-

In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) solvent system. The product will appear as a distinct, UV-active spot (Rf ~ 0.4), while the primary amine remains at the baseline.

Phase 3: Exothermic Quenching & Liquid-Liquid Extraction

-

Acidic Quench: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 30 mL of 1M aqueous HCl. Transfer the mixture to a separatory funnel. Causality: The acidic wash protonates excess Et₃N and any trace unreacted benzylamine, driving them into the aqueous layer as highly soluble hydrochloride salts.

-

Organic Phase Separation: Extract the organic (bottom) layer. Wash the aqueous layer once more with 20 mL of CH₂Cl₂. Combine the organic layers.

-

Basic Wash: Wash the combined organic layers with 30 mL of saturated aqueous NaHCO₃. Causality: This neutralizes residual acid and effectively extracts any hydrolyzed 4-nitrobenzenesulfonic acid byproduct into the aqueous phase.

-

Brine Wash & Drying: Wash with 30 mL of brine to break any emulsions and pre-dry the organic phase. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 4: Purification

-

Recrystallization: The crude product is typically of high purity (>90%). For analytical grade purity, recrystallize the solid from a mixture of Ethyl Acetate and Hexanes. Alternatively, pass the crude material through a short silica gel plug using CH₂Cl₂/EtOAc (9:1) [[2]]().

Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized compound, compare your analytical results against the expected parameters outlined below 3.

Table 2: Expected Analytical Data

| Parameter | Expected Value / Description |

| Appearance | White to pale yellow solid |

| Typical Yield | 85% – 98% |

| Chemical Formula | C₁₃H₁₂N₂O₄S |

| Molecular Weight | 292.31 g/mol |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.29 (d, J = 8.8 Hz, 2H), 8.05 (d, J = 8.8 Hz, 2H), 7.30–7.20 (m, 5H), 5.15 (br t, 1H, NH), 4.25 (d, J = 6.2 Hz, 2H) |

| ESI-MS [M+H]⁺ | m/z 293.0 |

References

-

Lucile Andna, Laurence Miesch. Metal-Free Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides. The Royal Society of Chemistry. 3

-

SUPPORTING INFORMATION - General Procedure A: Synthesis of Sulfonamides. The Royal Society of Chemistry. 1

-

The pseudo-symmetric N-benzyl hydroxyethylamine core in a new series of heteroarylcarboxyamide HIV-1 Pr inhibitors. Preprints.org. 2

-

A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy. Tokyo Chemical Industry.

Sources

Application Note: N-Alkylation and N-Benzylation of 4-Nitrobenzenesulfonamide

Executive Summary & Mechanistic Rationale

The 4-nitrobenzenesulfonyl (Nosyl, Ns) group is a highly effective dual-purpose reagent in organic synthesis, serving as both a robust protecting group and a powerful activating group for primary and secondary amines[1]. This methodology, widely known as the Fukuyama amine synthesis, leverages the strong electron-withdrawing nature of the para-nitro group. This electronic effect significantly acidifies the N-H bond of the resulting sulfonamide (lowering the pKa to approximately 4–5), allowing for facile N-alkylation and N-benzylation under exceptionally mild basic conditions or via the Mitsunobu reaction[2].

Crucially, the nosyl group provides strict orthogonality to other common amine protecting groups, such as acid-labile Boc and hydrogenolysis-labile Cbz groups[3]. Deprotection is achieved under mild, neutral, or slightly basic conditions using a soft thiol nucleophile, which selectively attacks the electron-deficient aromatic ring to release the free secondary amine via a Meisenheimer complex[1].

Caption: Workflow of the Fukuyama amine synthesis using the 4-nitrobenzenesulfonyl group.

Experimental Design & Causality

Designing an efficient N-alkylation or N-benzylation protocol requires careful selection of reagents based on the substrate's electronic and steric properties:

-

Base Selection (Base-Mediated Protocol): Mild, insoluble inorganic bases like K₂CO₃ or Cs₂CO₃ are preferred over strong bases (e.g., NaH). Because the sulfonamide N-H is highly acidic, mild bases are sufficient for deprotonation. This prevents unwanted side reactions, such as the base-catalyzed E2 elimination of the alkyl halide[3].

-

Electrophile Strategy (Mitsunobu vs. Halides): Standard base-mediated alkylation is ideal for reactive electrophiles like benzyl bromide. However, when starting from alcohols (e.g., benzyl alcohol), the Mitsunobu reaction (using PPh₃ and DIAD) is employed. This avoids the use of lachrymatory or unstable halides and proceeds with complete inversion of stereochemistry, which is critical for synthesizing chiral amines[4],[2].

-

Catalytic Limitations (Negative Constraints): While transition-metal catalyzed "borrowing hydrogen" methodologies (such as Mn-catalyzed N-alkylation with alcohols) work well for electron-rich sulfonamides, they fail for 4-nitrobenzenesulfonamide. The strongly electron-withdrawing nitro group deactivates the sulfonamide towards the catalytic cycle, resulting in no conversion[5]. Therefore, standard base-mediated or Mitsunobu protocols are mandatory.

Quantitative Data: Comparative Yields

Table 1: Representative Conditions and Yields for N-Alkylation/Benzylation of 4-Nitrobenzenesulfonamide

| Electrophile | Method | Reagents / Catalyst | Solvent | Time (h) | Yield (%) |

| Benzyl Bromide | Base-Mediated | K₂CO₃ | DMF | 4 - 6 | 90 - 95 |

| Ethyl Iodide | Base-Mediated | K₂CO₃ | DMF | 12 | 85 - 90 |

| Benzyl Alcohol | Mitsunobu | PPh₃, DIAD | THF | 2 - 4 | 88 - 92 |

| Benzyl Alcohol | Mn-Catalyzed | Mn(I) Pincer, K₂CO₃ | Xylenes | 24 | 0 (Fails)* |

*Note: 4-nitrobenzenesulfonamide exhibits no observable N-alkylation under Mn-catalyzed conditions due to extreme electronic deactivation[5].

Detailed Step-by-Step Protocols

Protocol A: Base-Mediated N-Benzylation (Using Benzyl Bromide)

-

Preparation: Charge a flame-dried round-bottom flask with 4-nitrobenzenesulfonamide (1.0 equiv) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

-

Deprotonation: Add K₂CO₃ (2.5 equiv) and stir at room temperature for 15 minutes.

-

Causality: Pre-stirring allows for the complete deprotonation of the acidic sulfonamide N-H, ensuring the nucleophile is fully generated before the electrophile is introduced, minimizing side reactions[3].

-

-

Alkylation: Add benzyl bromide (1.1 equiv) dropwise via syringe. Heat the reaction mixture to 60 °C and stir for 4–6 hours.

-

Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove the DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation Checkpoint: The starting nosylamide is highly polar and strongly UV-active. Successful alkylation is confirmed by a distinct upward shift in R_f on TLC (Hexanes/EtOAc) due to the loss of the polar N-H bond.

-

Protocol B: Mitsunobu N-Alkylation (Using Alcohols)

-

Preparation: Dissolve 4-nitrobenzenesulfonamide (1.0 equiv), the target alcohol (1.1 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.1 M) under nitrogen[4].

-

Activation: Cool the mixture to 0 °C in an ice bath. Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes[4].

-

Causality: The addition of DIAD to PPh₃ is highly exothermic and forms a reactive betaine intermediate. Cooling prevents the thermal decomposition of this intermediate before the alcohol can coordinate[4].

-

-

Reaction: Allow the mixture to warm to room temperature and stir until complete (typically 2–4 hours).

-

Purification: Concentrate the reaction mixture in vacuo and purify directly via silica gel column chromatography to separate the product from triphenylphosphine oxide.

Caption: Mechanism of nosyl group cleavage via a Meisenheimer complex intermediate.

Protocol C: Thiol-Mediated Deprotection (Fukuyama Cleavage)

-

Preparation: Dissolve the N-alkyl-4-nitrobenzenesulfonamide (1.0 equiv) in DMF or Acetonitrile (0.1 M)[3].

-

Cleavage: Add K₂CO₃ (3.0 equiv) followed by thiophenol (1.2–2.0 equiv)[3].

-

Causality: Thiophenol (a soft nucleophile) selectively attacks the electron-deficient aromatic ring rather than the hard sulfonyl center. This facilitates the formation of the Meisenheimer complex, which subsequently collapses to extrude sulfur dioxide and release the free secondary amine[1].

-

-

Reaction: Stir at room temperature for 2–12 hours.

-

Workup: Quench with water and extract with Ethyl Acetate. To isolate the pure secondary amine from the thioether byproduct, perform an acid-base extraction (extract into 1M HCl, basify the aqueous layer with NaOH, and back-extract into an organic solvent).

-

Validation Checkpoint: The release of the secondary amine can be validated by a positive ninhydrin stain on TLC, which the starting nosylamide does not show due to severe electron withdrawal.

-

References

-

Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols Source: ACS Publications URL:[Link]

- US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)

-

Synthesis of N-Alkyl Amino Acids Source: Monash University URL:[Link]

-

Novel observation concerning the nitrobenzenesulfonamide protecting group Source: ResearchGate URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Selective Reduction of the Nitro Group in N-benzyl-4-nitrobenzenesulfonamide

Introduction

The transformation of an aromatic nitro group to a primary amine is a fundamental and critical reaction in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting aromatic amines are versatile intermediates, serving as key building blocks for a vast array of more complex molecules, including active pharmaceutical ingredients (APIs), dyes, and polymers. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective reduction of the nitro group in N-benzyl-4-nitrobenzenesulfonamide to yield N-benzyl-4-aminobenzenesulfonamide.

N-benzyl-4-aminobenzenesulfonamide and its derivatives are of significant interest due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents, including antibacterial, and diuretic drugs. The ability to efficiently and selectively reduce the nitro group in the presence of other potentially sensitive functionalities, such as the sulfonamide and the N-benzyl group, is paramount for the successful synthesis of target molecules.

This guide will explore several robust and widely applicable methods for this transformation, providing not only step-by-step protocols but also the underlying chemical principles and practical considerations for each approach. The methodologies discussed include catalytic transfer hydrogenation, and chemical reduction using metals in neutral or acidic media. Each method offers distinct advantages concerning selectivity, reaction conditions, cost, and scalability, allowing researchers to choose the most suitable protocol for their specific needs.

Chemical Transformation Overview

The core transformation discussed in this application note is the reduction of the nitro group of N-benzyl-4-nitrobenzenesulfonamide to a primary amine.

Caption: General reaction scheme for the reduction of N-benzyl-4-nitrobenzenesulfonamide.

Methodologies for Nitro Group Reduction

The selection of an appropriate reduction method is contingent on several factors, including the presence of other functional groups, desired reaction scale, available equipment, and cost-effectiveness. Below, we detail two highly effective and commonly employed methods for the reduction of aromatic nitro compounds.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a powerful and often preferred method for nitro group reduction due to its mild reaction conditions and high chemoselectivity.[1] This technique avoids the need for high-pressure hydrogenation equipment by utilizing a hydrogen donor in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[2] Common hydrogen donors include ammonium formate and hydrazine hydrate.[1]

Mechanism Insight: The catalyst facilitates the transfer of hydrogen atoms from the donor molecule to the nitro group. The reaction proceeds on the surface of the catalyst, where the nitro compound is adsorbed, and the hydrogen donor decomposes to provide active hydrogen species.[3]

Advantages:

-

High Selectivity: Often leaves other reducible functional groups, such as carbonyls and esters, intact.[4]

-

Mild Conditions: Typically performed at or near room temperature and atmospheric pressure.

-

Safety: Avoids the use of flammable hydrogen gas.[2]

Considerations:

-

Catalyst Cost: Palladium is a precious metal, which can be a significant cost factor on a large scale.

-

Catalyst Poisoning: The catalyst can be deactivated by certain functional groups or impurities.[2]

-

Potential for Debenzylation: While generally selective, prolonged reaction times or elevated temperatures can sometimes lead to the cleavage of the N-benzyl group (hydrogenolysis).[5][6]

Metal-Mediated Reduction (Fe/NH₄Cl)

The use of metals, such as iron, tin, or zinc, in acidic or neutral media is a classic and highly reliable method for the reduction of aromatic nitro groups.[7][8] The iron/ammonium chloride system in a protic solvent mixture is a particularly attractive option as it is inexpensive, effective, and proceeds under relatively mild, near-neutral conditions, which helps to preserve acid-sensitive functional groups.[9][10][11]

Mechanism Insight: In this heterogeneous reaction, iron metal acts as the electron donor. In the presence of an electrolyte like ammonium chloride and a proton source (water or alcohol), the iron is oxidized while the nitro group is reduced in a stepwise fashion, likely through nitroso and hydroxylamine intermediates, to the corresponding amine.[11]

Advantages:

-

Cost-Effective: Iron powder and ammonium chloride are inexpensive and readily available reagents.[10]

-

Robust and Scalable: This method is well-established and has been successfully implemented on an industrial scale.[9]

-

High Functional Group Tolerance: Generally chemoselective for the nitro group.[12]

Considerations:

-

Work-up: The reaction produces iron oxides/hydroxides as a byproduct, which need to be removed during the work-up, often by filtration through celite.[9]

-

Stoichiometric Reagents: The reaction requires a stoichiometric excess of the metal reductant.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific laboratory setup and purity of the starting materials.

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol describes the reduction of N-benzyl-4-nitrobenzenesulfonamide using 10% palladium on carbon as the catalyst and ammonium formate as the hydrogen donor.

Materials and Equipment:

-

N-benzyl-4-nitrobenzenesulfonamide

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Filter funnel and Celite®

-

Rotary evaporator

Step-by-Step Procedure:

Caption: Workflow for Catalytic Transfer Hydrogenation.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add N-benzyl-4-nitrobenzenesulfonamide (1.0 eq).

-

Add methanol or ethanol as the solvent (a typical concentration is 0.1-0.2 M).

-

Carefully add 10% Pd/C (typically 5-10 mol% of Pd).

-

Add ammonium formate (3.0-5.0 eq) in one portion.

-

-

Reaction:

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux (typically around 65-78 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet with the solvent and not allowed to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[5]

-

Wash the Celite® pad with additional methanol or ethanol to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude N-benzyl-4-aminobenzenesulfonamide.

-

The crude product can be purified further by recrystallization or column chromatography if necessary.

-

Protocol 2: Metal-Mediated Reduction using Iron and Ammonium Chloride

This protocol details the reduction of N-benzyl-4-nitrobenzenesulfonamide using iron powder and ammonium chloride in an ethanol/water solvent system.

Materials and Equipment:

-

N-benzyl-4-nitrobenzenesulfonamide

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Filter funnel and Celite®

-

Rotary evaporator

-

Separatory funnel

-